molecular formula C17H21ClN6O3S B10977857 4-(4-chlorophenyl)-N-(2-{[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide

4-(4-chlorophenyl)-N-(2-{[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide

Cat. No.: B10977857
M. Wt: 424.9 g/mol
InChI Key: WICPIULGAHSAEB-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-N-(2-{[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a chlorophenyl group, and a thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-N-(2-{[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Moiety: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Methoxymethyl Group:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with appropriate carbonyl compounds.

    Coupling Reactions: The final step involves coupling the chlorophenyl group, the thiadiazole moiety, and the piperazine ring using coupling agents like carbodiimides under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride under anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or neutral conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(4-chlorophenyl)-N-(2-{[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various cellular pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • **4-(4-chlorophenyl)-N-(2-{[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide shares structural similarities with other piperazine derivatives and thiadiazole-containing compounds.

Uniqueness

    Structural Features: The combination of a piperazine ring, a chlorophenyl group, and a thiadiazole moiety is unique, providing distinct chemical and biological properties.

    Biological Activity: Its specific interactions with molecular targets and pathways may differ from other similar compounds, leading to unique therapeutic or industrial applications.

Properties

Molecular Formula

C17H21ClN6O3S

Molecular Weight

424.9 g/mol

IUPAC Name

4-(4-chlorophenyl)-N-[2-[[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]piperazine-1-carboxamide

InChI

InChI=1S/C17H21ClN6O3S/c1-27-11-15-21-22-16(28-15)20-14(25)10-19-17(26)24-8-6-23(7-9-24)13-4-2-12(18)3-5-13/h2-5H,6-11H2,1H3,(H,19,26)(H,20,22,25)

InChI Key

WICPIULGAHSAEB-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN=C(S1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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